molecular formula C19H18ClNO5 B421574 ETHYL (4E)-4-[(2-CHLOROBENZOYLOXY)IMINO]-3-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOFURAN-2-CARBOXYLATE

ETHYL (4E)-4-[(2-CHLOROBENZOYLOXY)IMINO]-3-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOFURAN-2-CARBOXYLATE

Cat. No.: B421574
M. Wt: 375.8g/mol
InChI Key: MRDLVCBUWXLXCH-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL (4E)-4-[(2-CHLOROBENZOYLOXY)IMINO]-3-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOFURAN-2-CARBOXYLATE is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzofuran ring, a chlorobenzoyl group, and an ethyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (4E)-4-[(2-CHLOROBENZOYLOXY)IMINO]-3-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOFURAN-2-CARBOXYLATE typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoyl chloride with a suitable hydroxylamine derivative to form the corresponding oxime. This intermediate is then reacted with ethyl 3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

ETHYL (4E)-4-[(2-CHLOROBENZOYLOXY)IMINO]-3-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOFURAN-2-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

Major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted benzofurans .

Scientific Research Applications

ETHYL (4E)-4-[(2-CHLOROBENZOYLOXY)IMINO]-3-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOFURAN-2-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL (4E)-4-[(2-CHLOROBENZOYLOXY)IMINO]-3-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOFURAN-2-CARBOXYLATE involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, while the benzofuran ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL (4E)-4-[(2-CHLOROBENZOYLOXY)IMINO]-3-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOFURAN-2-CARBOXYLATE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C19H18ClNO5

Molecular Weight

375.8g/mol

IUPAC Name

ethyl (4E)-4-(2-chlorobenzoyl)oxyimino-3-methyl-6,7-dihydro-5H-1-benzofuran-2-carboxylate

InChI

InChI=1S/C19H18ClNO5/c1-3-24-19(23)17-11(2)16-14(9-6-10-15(16)25-17)21-26-18(22)12-7-4-5-8-13(12)20/h4-5,7-8H,3,6,9-10H2,1-2H3/b21-14+

InChI Key

MRDLVCBUWXLXCH-KGENOOAVSA-N

Isomeric SMILES

CCOC(=O)C1=C(C\2=C(O1)CCC/C2=N\OC(=O)C3=CC=CC=C3Cl)C

SMILES

CCOC(=O)C1=C(C2=C(O1)CCCC2=NOC(=O)C3=CC=CC=C3Cl)C

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)CCCC2=NOC(=O)C3=CC=CC=C3Cl)C

Origin of Product

United States

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